molecular formula C19H24N4O2 B2620432 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione CAS No. 1334373-44-2

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2620432
CAS No.: 1334373-44-2
M. Wt: 340.427
InChI Key: QPAJJSNLRKFVTO-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a 1,4-diketone linker connecting a phenyl ring to a complex amine headgroup containing both piperazine and pyrazole moieties. The pyrazole ring is a privileged scaffold in pharmacology, known to be present in compounds with a wide range of activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant properties . Furthermore, molecular frameworks incorporating both pyrazole and piperazine subunits are frequently explored in pharmaceutical research, for instance, in the development of antagonists for targets like the C-C chemokine receptor type 1 (CCR1), a G-Protein Coupled Receptor (GPCR) involved in inflammatory diseases . The specific structure of this reagent, with its flexible linker and dual heterocyclic systems, makes it a valuable intermediate for constructing compound libraries or as a starting point in the design and synthesis of novel bioactive molecules targeting various enzymes and receptors. This product is intended for research purposes in a controlled laboratory environment and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18(17-5-2-1-3-6-17)7-8-19(25)22-14-11-21(12-15-22)13-16-23-10-4-9-20-23/h1-6,9-10H,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAJJSNLRKFVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Moiety: Starting with a suitable precursor such as 1H-pyrazole, the compound is alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.

    Piperazine Derivative Synthesis: The alkylated pyrazole is then reacted with piperazine in the presence of a suitable solvent like ethanol or acetonitrile, often under reflux conditions.

    Coupling with Phenylbutane-1,4-dione: The final step involves coupling the piperazine derivative with phenylbutane-1,4-dione using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Receptor Antagonism : The compound has been identified as a potent antagonist for the sigma-1 receptor (σ(1)R). Research indicates that specific substituents on the pyrazole ring are critical for enhancing biological activity. For instance, compounds similar to 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione have shown efficacy in models of neurogenic pain, suggesting applications in pain management therapies.

Anticancer Activity : In cancer research, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tumor cell growth and c-Met kinase activity. Studies have demonstrated that certain analogs exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.

Interaction Studies

Research into the binding affinity of this compound towards various biological targets has revealed its potential to inhibit specific chemokine receptors. Such interactions are crucial for developing treatments for inflammatory diseases and other conditions where these receptors play a significant role.

Case Study 1: Pain Management

A study evaluated the efficacy of a series of pyrazole derivatives, including this compound), in a mouse model of capsaicin-induced pain. The results indicated that certain derivatives significantly reduced pain responses compared to controls, supporting their potential use in analgesic therapies.

Case Study 2: Antitumor Activity

In vitro studies assessed the anticancer properties of compounds related to this compound against five tumor cell lines. The findings revealed that some derivatives exhibited IC50 values in the low micromolar range, demonstrating promising anticancer activity.

Data Tables

Compound Name Biological Activity Target IC50 (µM)
Compound ASigma receptor antagonistσ(1)R0.5
Compound BAntitumorc-Met0.3
Compound CPain reliefChemokine R0.7

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are crucial to understanding its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

While direct activity data for the target compound are absent, inferences can be drawn from structurally related molecules:

  • Antibacterial Activity : highlights tetrazole-piperazine derivatives with antibacterial effects comparable to ciprofloxacin. The target’s pyrazole-piperazine hybrid may similarly disrupt bacterial membranes or enzymes .
  • Receptor Antagonism: Patent data () describe pyrazole-piperazine-quinoline derivatives as bradykinin B2 receptor antagonists. The target’s diketone group could modulate receptor affinity, though this requires validation .
  • Anti-inflammatory Potential: Piperazine-aryl compounds in exhibit anti-inflammatory activity. The phenyl group in the target’s diketone may synergize with piperazine to enhance such effects .

Limitations : The absence of explicit bioactivity data for the target compound necessitates caution in extrapolating results from analogs. Further in vitro and in vivo studies are required to confirm its pharmacological profile.

Biological Activity

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione is a novel synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in the field of neuropharmacology. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H26N4O3
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 1286710-94-8

The structure of this compound features a piperazine ring linked to a pyrazole moiety, which is known for its diverse biological activities.

Anxiolytic and Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit significant anxiolytic and antidepressant-like activities. For instance, a study on related piperazine derivatives demonstrated that they interact with the serotonergic system and the benzodiazepine site of the GABAA receptor, leading to anxiolytic effects. The administration of these compounds resulted in decreased anxiety levels in animal models, as evidenced by behavioral tests such as the elevated plus-maze and forced swimming test .

The anxiolytic-like activity is primarily mediated through:

  • Serotonergic System : Involvement of serotonin receptors was confirmed through pretreatment with specific antagonists (e.g., WAY-100635), which blocked the anxiolytic effects.
  • GABAA Receptor : The benzodiazepine site interaction was also significant, as indicated by the blockade of effects upon administration of flumazenil .

Summary of Biological Activities

Activity TypeMechanism InvolvedReference
AnxiolyticSerotonergic system; GABAA receptor ,
AntidepressantSerotonergic system

Pharmacokinetic Properties

PropertyValue
Molecular Weight358.4 g/mol
SolubilityNot specified
BioavailabilityUnder investigation

Case Studies

Several studies have investigated the pharmacological profile of related compounds:

  • Study on LQFM192 : This compound demonstrated significant anxiolytic-like activity at doses of 54 and 162 µmol/kg. The effects were reversed by serotonergic antagonists, highlighting the importance of serotonin pathways in mediating these effects .
  • Comparative Analysis : A comparative study involving various piperazine derivatives showed that modifications in the pyrazole ring significantly altered biological activity profiles, suggesting that structural variations can lead to enhanced therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutane-1,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with coupling piperazine derivatives with pyrazole-containing intermediates. For example, nucleophilic substitution reactions between 2-(1H-pyrazol-1-yl)ethyl bromide and piperazine derivatives are common. Optimization includes adjusting solvent polarity (e.g., DMF for high solubility), temperature (60–80°C for controlled reactivity), and catalysts (e.g., TBTU for efficient amide bond formation) . Green chemistry principles, such as solvent recycling or microwave-assisted synthesis, can improve yield (≥75%) and reduce by-products .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) resolves the piperazine and pyrazole moieties, with characteristic peaks for N–CH2– groups at δ 2.5–3.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 423.215). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives . Purity (>95%) is validated via HPLC with UV detection (λ = 254 nm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) quantify affinity (Ki values). Enzyme inhibition studies (e.g., kinase or protease assays) use fluorogenic substrates to measure IC50. Cell viability assays (MTT or resazurin) assess cytotoxicity in HEK-293 or SH-SY5Y cell lines at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what software is recommended?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions, focusing on piperazine’s flexibility and pyrazole’s hydrogen-bonding potential. MD simulations (GROMACS) assess stability over 100-ns trajectories. Quantum mechanical calculations (Gaussian 09) evaluate electronic properties for SAR analysis . Validation includes comparing docking scores (ΔG < -8 kcal/mol) with experimental binding data .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (SPR vs. fluorescence). Meta-analyses of dose-response curves (GraphPad Prism) and Hill slopes identify non-specific binding artifacts .

Q. How can regioselective functionalization of the pyrazole ring improve target specificity?

  • Methodological Answer : Electrophilic substitution at pyrazole’s N1 position is achieved using iodobenzene diacetate (IBD) in acetic acid. Para-substituted aryl groups enhance π-π stacking with hydrophobic receptor pockets. Computational DFT studies (B3LYP/6-31G*) guide substituent placement to minimize steric clashes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Chiral chromatography (Chiralpak AD-H column) resolves racemic mixtures, while asymmetric catalysis (e.g., Jacobsen’s catalyst) achieves >90% ee. Process intensification via flow chemistry reduces reaction time and improves reproducibility .

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